丙烯酸,与马来酸酐的共聚物

描述

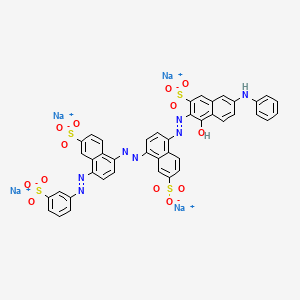

Acrylic acid, polymer with maleic anhydride, also known as MA-AA copolymer, is a low molecular weight polyelectrolyte . It has good dispersant performance against carbonate and scale inhibition for phosphate . It also has good thermal stability .

Synthesis Analysis

The copolymer of acrylic acid and maleic anhydride, PAAMa, was synthesized via free radical copolymerization of acrylic acid and maleic anhydride initiated by ammonium persulfate . A synthesis route starting from biomass-derived furfural towards the commonly used monomers maleic anhydride and acrylic acid, implementing environmentally benign photooxygenation, aerobic oxidation, and ethenolysis reactions has been presented .Molecular Structure Analysis

The molecular structure of the copolymer allows it to participate in a variety of reactions due to the electron-deficient conjugated double bond and the cyclic anhydride functionality present .Chemical Reactions Analysis

The rich chemistry that maleic anhydride can participate in makes it the quintessential building block for a variety of small and polymeric molecules. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis

The linear polymers had a strong absorption peak at about 290 nm in the UV-vis spectra which was attributed to π–π* transition, and there was a new peak at about 335 nm led by the metal-to-ligands charge transfer (MLCT) when coordinated with Ni 2+ ions .科学研究应用

Use in the Fiber-Reinforced Plastic (FRP) Industry

- Application Summary : The commercial use of unsaturated polyester resins, which are produced by condensation of dibasic organic acids and dihydric alcohols, accounts for the major consumption of maleic anhydride . These resins are widely employed as thermoset resins in the FRP industry .

- Methods of Application : The production of these resins involves the condensation of propylene glycol with maleic anhydride and phthalic anhydride, along with subsequent curing with styrene . The polymerization is typically performed at 210–225 °C .

- Results or Outcomes : The broad applications of unsaturated polyester resins are due to their low cost, ease of processability, fast curing, and excellent mechanical properties .

Use in Cleaning Formulations

- Application Summary : Acrylic acid/maleic anhydride copolymers have been used to impart select benefits in industrial, household, and institutional cleaning formulations .

- Methods of Application : The average molecular weight and its comonomer ratio have been optimized to deliver optimum performance in laundry and dishwashing applications .

Use in the Production of Thifensulfuron WDG

- Application Summary : The sodium salt of Poly (acrylic acid-maleic anhydride) has been applied to 75% thifensulfuron WDG .

- Methods of Application : The sodium salt of the polymer was prepared by solution polymerization method .

- Results or Outcomes : The results show that granule suspension rate all achieves 85% above, disintegrating time is less than 60 seconds, thermal decomposition rate is less than 3%. That meet WDG various technical indicators .

Use in Coatings and Adhesives

- Application Summary : Maleic anhydride’s use in coating technology is widespread. From automotive and architectural coatings to antimicrobial and anti-adhesive coatings, there are many opportunities for the use of maleic anhydride chemistry .

- Methods of Application : Most coatings are comprised of several key components. Each component delivers distinctive functionality. Functionalities often perform in concert with the other ingredients to yield the final application performance attributes .

Use in the Production of Modified Poly (lactic acid)

- Application Summary : The first stage of the reaction is a copolycondensation of lactic acid (LA) and maleic anhydride (MAH) to obtain the macromolecule poly (lactic acid-co-maleic anhydride) (PLAM) with reactive double bonds .

- Methods of Application : The second stage is a radical copolymerization of different acrylates with PLAM to afford the modified PLA functional materials .

Use in the Production of Hybrid System

- Application Summary : A novel approach intended to hybridize BR-treated EFBF as a primary fiber (55 wt %), and BR-treated KCF as a secondary fiber (5 wt %), and use these as reinforcements in maleic anhydride (MA)-modified PLA to form a BR (EFBF-KCF)-MAPLA hybrid system .

Use in Detergents and Soaps

- Application Summary : Acrylic acid/maleic anhydride copolymers are commonly found in dish detergents or soaps, dishwasher laundry additives, stain removers, laundry detergent pods, and powder dish detergents or soaps .

Use in Printing

安全和危害

It is advised to avoid breathing mist, gas, or vapors of this compound. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

未来方向

There is a growing environmental awareness and the quest to replace traditional petroleum-based monomers directly by those derived from renewable resources. Alternative mild and no-waste producing chemical transformations leading to the same compounds have to be introduced . Furthermore, these hydrogels based on supramolecular cross-links exhibited reversible solution–gel transition at different environmental temperatures .

属性

IUPAC Name |

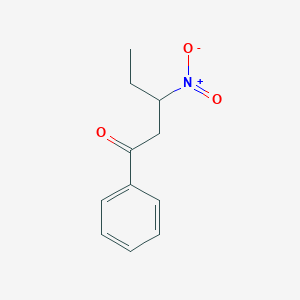

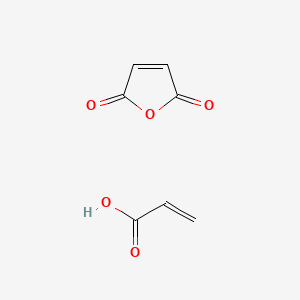

furan-2,5-dione;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H4O2/c5-3-1-2-4(6)7-3;1-2-3(4)5/h1-2H;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZROSNLRWHSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26677-99-6 | |

| Record name | Acrylic acid-maleic anhydride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26677-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10181197 | |

| Record name | Acrylic acid, polymer with maleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2,5-dione;prop-2-enoic acid | |

CAS RN |

26677-99-6 | |

| Record name | NSC124031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid, polymer with maleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with 2,5-furandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | furan-2,5-dione; prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。